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Compound of Interest

Compound Name: A-943931

Cat. No.: B1613201 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical overview of A-943931, a potent and selective histamine H4 receptor

antagonist. This guide covers its chemical structure, physicochemical and pharmacological

properties, and details the experimental protocols for its evaluation, alongside an exploration of

its mechanism of action through relevant signaling pathways.

Core Chemical and Physical Properties
A-943931, with the IUPAC name 6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-

diazatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine, is a small molecule

inhibitor primarily investigated for its role in inflammation and pain.[1] The compound is

commonly available as a dihydrochloride salt.

Table 1: Physicochemical Properties of A-943931
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Property Value Source

Molecular Formula C₁₇H₂₁N₅ [1]

Molecular Weight 295.38 g/mol (free base) N/A

Molecular Weight

(Dihydrochloride)
368.31 g/mol [1]

CAS Number 1027330-97-7 (free base) [1]

CAS Number (Dihydrochloride) 1227675-50-4 [1][2][3]

IUPAC Name

6-[(3R)-3-aminopyrrolidin-1-

yl]-3,5-

diazatricyclo[9.4.0.0²,⁷]pentade

ca-1(15),2(7),3,5,11,13-

hexaen-4-amine

[1]

SMILES

NC1=NC(=C2C(=N1)C3=C(C=

CC=C3)CCC2)N4C--INVALID-

LINK--N

N/A

Solubility
Soluble to 100 mM in water

and DMSO
N/A

Pharmacological Properties and Biological Activity
A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R). Its primary

mechanism of action involves blocking the binding of histamine to H4R, thereby inhibiting the

downstream signaling cascades that mediate inflammatory and nociceptive responses.

Table 2: Pharmacological and Pharmacokinetic Properties of A-943931
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Parameter Species Value Assay/Model Source

pKi (human H4R) Human 8.33
Radioligand

Binding Assay
[3]

pKi (rat H4R) Rat 8.42
Radioligand

Binding Assay
[3]

Oral

Bioavailability
Rat 37%

In vivo

pharmacokinetic

study

N/A

Oral

Bioavailability
Mouse 90%

In vivo

pharmacokinetic

study

N/A

Half-life (t½) Rat 2.6 hours

In vivo

pharmacokinetic

study

N/A

Half-life (t½) Mouse 1.6 hours

In vivo

pharmacokinetic

study

N/A

ED₅₀ (Anti-

inflammatory)
Mouse 37 µmol/kg

Zymosan-

induced

peritonitis

N/A

ED₅₀

(Inflammatory

Pain)

Rat 72 µmol/kg
Thermal

hyperalgesia
N/A

Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the accurate

assessment of A-943931's pharmacological profile.

In Vitro Assays
1. Radioligand Binding Assay for H4 Receptor Affinity
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Objective: To determine the binding affinity (Ki) of A-943931 for the histamine H4 receptor.

Methodology:

Membrane Preparation: Membranes from cells stably expressing the human or rat H4

receptor are prepared.

Assay Buffer: Typically, a Tris-HCl buffer at pH 7.4 containing MgCl₂ is used.

Radioligand: [³H]-Histamine or another suitable H4R radioligand is used at a concentration

near its Kd.

Competition Binding: A fixed concentration of the radioligand is incubated with the cell

membranes in the presence of increasing concentrations of A-943931.

Incubation: The reaction is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC₅₀ value is determined by non-linear regression of the competition

binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

2. FLIPR Calcium Flux Assay

Objective: To assess the functional antagonist activity of A-943931 at the H4 receptor.

Methodology:

Cell Culture: Cells stably expressing the H4 receptor are seeded into 96- or 384-well

black-walled, clear-bottom plates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in

a suitable buffer (e.g., HBSS with 20 mM HEPES) for a specified time at 37°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1613201?utm_src=pdf-body
https://www.benchchem.com/product/b1613201?utm_src=pdf-body
https://www.benchchem.com/product/b1613201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Addition: A-943931 at various concentrations is added to the wells and pre-

incubated.

Agonist Stimulation: A known H4 receptor agonist (e.g., histamine) is added to the wells to

stimulate calcium release.

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored

in real-time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

Data Analysis: The inhibition of the agonist-induced calcium flux by A-943931 is used to

determine its IC₅₀ value.

In Vivo Models
1. Zymosan-Induced Peritonitis in Mice

Objective: To evaluate the anti-inflammatory activity of A-943931 in an acute inflammation

model.

Methodology:

Animals: Male mice (e.g., C57BL/6) are used.

Compound Administration: A-943931 or vehicle is administered (e.g., intraperitoneally or

orally) at a specified time before the inflammatory challenge.

Induction of Peritonitis: Zymosan A (e.g., 1 mg/kg) is injected intraperitoneally to induce

inflammation.

Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours),

the peritoneal cavity is washed with sterile saline or PBS.

Cell Analysis: The collected peritoneal fluid is analyzed for the total number of infiltrating

leukocytes and differential cell counts (e.g., neutrophils, macrophages) using a

hemocytometer or flow cytometry.

Data Analysis: The percentage of inhibition of leukocyte infiltration by A-943931 compared

to the vehicle-treated group is calculated to determine the ED₅₀.
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2. Inflammatory and Neuropathic Pain Models in Rats

Objective: To assess the analgesic efficacy of A-943931 in models of persistent pain.

Methodology:

Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA Model):

Induction: CFA is injected into the plantar surface of one hind paw to induce localized

inflammation and hyperalgesia.

Compound Administration: A-943931 or vehicle is administered at various time points

after CFA injection.

Nociceptive Testing: Thermal hyperalgesia is assessed using a plantar test apparatus

(Hargreaves method), and mechanical allodynia is measured using von Frey filaments.

Neuropathic Pain (e.g., Chronic Constriction Injury - CCI Model):

Surgery: The sciatic nerve is loosely ligated to induce neuropathic pain.

Compound Administration: A-943931 or vehicle is administered after the development

of neuropathic pain symptoms.

Nociceptive Testing: Similar to the inflammatory pain model, thermal and mechanical

sensitivity are assessed.

Data Analysis: The reversal of hyperalgesia or allodynia by A-943931 is quantified to

determine its analgesic efficacy.

Signaling Pathways and Mechanism of Action
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gi/o family of G proteins. Antagonism of H4R by A-943931 blocks the downstream signaling

events initiated by histamine binding.
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Caption: A-943931 antagonism of the H4R signaling pathway.

The binding of histamine to the H4 receptor activates the Gi/o protein, leading to the

dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase

C (PLC), which in turn leads to an increase in intracellular calcium and the activation of

downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)

pathway. By blocking the initial activation of the H4 receptor, A-943931 prevents these

downstream events, thereby mitigating the cellular responses that contribute to inflammation

and pain.

Experimental Workflow
The evaluation of a novel H4 receptor antagonist like A-943931 typically follows a structured

experimental workflow, from initial in vitro screening to in vivo efficacy studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1613201?utm_src=pdf-body-img
https://www.benchchem.com/product/b1613201?utm_src=pdf-body
https://www.benchchem.com/product/b1613201?utm_src=pdf-body
https://www.benchchem.com/product/b1613201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation

In Vivo Evaluation

H4R Binding Affinity
(Ki determination)

H4R Functional Antagonism
(IC₅₀ in Calcium Flux Assay)

Receptor Selectivity Panel
(Off-target screening)

Pharmacokinetic Profiling
(Bioavailability, Half-life)

Anti-inflammatory Efficacy
(e.g., Zymosan-induced Peritonitis)

Analgesic Efficacy
(e.g., CFA or CCI models)

Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing A-943931.

This comprehensive guide provides a foundational understanding of A-943931 for researchers

in the field of drug discovery and development. The detailed information on its properties,

experimental evaluation, and mechanism of action serves as a valuable resource for further

investigation into the therapeutic potential of H4 receptor antagonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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